molecular formula C19H18N2OS B2756696 3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide CAS No. 671198-68-8

3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide

Cat. No. B2756696
CAS RN: 671198-68-8
M. Wt: 322.43
InChI Key: DVAOJLNQXFAJRO-UHFFFAOYSA-N
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Description

3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of thioamides and has been found to have potential applications in various fields. In

Scientific Research Applications

Anticancer Activity

Quinoline and its derivatives, including those structurally similar to 3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide, have been extensively explored for their anticancer properties. The synthetic versatility of quinoline allows for the generation of a wide range of derivatives with potential medicinal benefits. These compounds have shown effective anticancer activity by inhibiting various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells (Solomon & Lee, 2011). Furthermore, novel quinazolinone and quinolinyl propanamide derivatives have been synthesized and shown to exhibit broad-spectrum antitumor efficiency across various cancer cell lines, highlighting their potential in cancer drug development (Mohamed et al., 2016).

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial activities. For example, a study on the preparation and antimicrobial evaluation of some quinoline derivatives containing an azole nucleus revealed that these compounds showed good to moderate activity against a variety of microorganisms, indicating their potential as antimicrobial agents (Özyanik et al., 2012).

Anticonvulsant Agents

Some quinoxaline derivatives, structurally related to quinolines, have been synthesized and evaluated for their anticonvulsant properties. These compounds have been tested in anticonvulsant models and showed promising activities, indicating their potential use in treating convulsions or epilepsy (Alswah et al., 2013).

Fluorescent Chemosensors

Quinoline derivatives have also found applications as fluorescent chemosensors, with some compounds synthesized for the detection of metal ions like Zn2+ in aqueous media. These chemosensors exhibit significant fluorescence enhancement upon binding with Zn2+, demonstrating their utility in environmental monitoring and biochemical assays (Kim et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-6-9-16(10-7-14)20-18(22)12-13-23-19-11-8-15-4-2-3-5-17(15)21-19/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAOJLNQXFAJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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